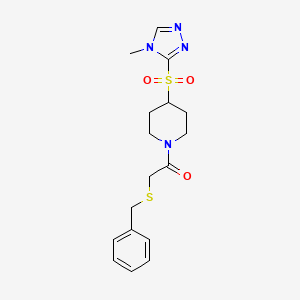

2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone

Description

The compound 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone features a hybrid structure combining a 1,2,4-triazole core, a sulfonyl-piperidine moiety, and a benzylthio-ethanone group. The sulfonyl group enhances solubility and metabolic stability, while the benzylthio-ethanone moiety may contribute to target binding via hydrophobic interactions .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-20-13-18-19-17(20)26(23,24)15-7-9-21(10-8-15)16(22)12-25-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLPMLOEKYPGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone involves multi-step organic reactions. A common route might start with the formation of the ethanone backbone, followed by the introduction of the benzylthio group. This is typically accomplished through nucleophilic substitution reactions where benzylthiol reacts with an electrophilic ethanone derivative under mild conditions.

Example Synthetic Route:

Formation of Ethanone Backbone:

Reagent: Ethanone precursor.

Conditions: Solvent (e.g., ethanol), temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone undergoes several types of reactions, primarily driven by its functional groups:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The piperidine ring can undergo various substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like alkyl halides or sulfonyl chlorides, using bases like NaOH or KOH.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Conversion to corresponding alcohol.

Substitution: Addition of various functional groups to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and versatility in forming complex molecules. It serves as a building block in the synthesis of more elaborate organic structures.

Biology

In biology, it may be explored for its potential as a biochemical probe or as a lead compound in drug discovery, given its diverse reactivity profile.

Medicine

In the medical field, it might be investigated for its potential therapeutic properties, particularly if it demonstrates biological activity against specific targets, such as enzymes or receptors.

Industry

Industrially, this compound can be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism will depend on the functional groups present and their ability to interact with biological molecules, often involving binding to active sites or altering the structure of target proteins.

Comparison with Similar Compounds

Structural Analogues with Triazole-Sulfonyl Linkages

Several compounds share structural motifs with the target molecule, differing primarily in substituents and linker groups:

Key Observations :

- Substituent Impact : The difluorophenyl group in the compound from enhances antifungal activity compared to the target compound’s benzylthio group, which may prioritize kinase targeting .

- Linker Flexibility : The piperidine sulfonyl group in the target compound contrasts with the piperazine sulfonyl in analogues like m6 (), where piperazine improves water solubility but reduces blood-brain barrier penetration .

- Biological Similarity : AB4’s high structural similarity (score 0.500) to kinase inhibitors suggests the target compound may share analogous mechanisms, albeit with modified selectivity due to the sulfonyl-piperidine group .

Physicochemical Properties

- Density and Solubility : The target compound’s predicted density (~1.48 g/cm³) aligns with analogues like 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one (), suggesting similar crystallinity .

- pKa : The target’s predicted pKa (~0.82) indicates stronger acidity than benzimidazole-triazole hybrids (pKa ~4–5), likely due to the sulfonyl group’s electron-withdrawing effects .

Biological Activity

The compound 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzylthio group linked to a triazole moiety through a piperidine ring. The presence of the triazole structure is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit diverse biological activities. The specific activities of 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone have been explored in several studies.

Antimicrobial Activity

One study evaluated the compound's effectiveness against Mycobacterium tuberculosis . The results showed significant inhibition at concentrations as low as 6.25 µg/mL, demonstrating its potential as an antitubercular agent . This aligns with findings from other triazole derivatives that have shown similar efficacy against various bacterial strains.

Anticancer Properties

Another area of investigation focused on the compound's cytotoxic effects against cancer cell lines. In vitro assays revealed that the compound exhibited potent activity against HEC1A cells with IC50 values of 4.40 µM and 2.60 µM for different derivatives . This suggests that modifications to the compound can enhance its anticancer properties.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in its interaction with biological targets, potentially through enzyme inhibition or receptor modulation.

Table: Summary of Biological Activities

Detailed Research Findings

- Antitubercular Activity : The compound was tested against multiple strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth through a series of radiometric assays.

- Cytotoxicity in Cancer Cells : The compound's derivatives were synthesized and tested for their cytotoxic effects on HEC1A cells. Variations in substituents on the triazole ring significantly impacted potency, indicating structure-activity relationships (SAR) that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.